[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol

Catalog No.
S13992001
CAS No.
M.F
C6H9F3O
M. Wt
154.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol

Product Name

[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol

IUPAC Name

[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol

Molecular Formula

C6H9F3O

Molecular Weight

154.13 g/mol

InChI

InChI=1S/C6H9F3O/c1-5(3-10)2-4(5)6(7,8)9/h4,10H,2-3H2,1H3

InChI Key

TZATZINKBOHWKT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(F)(F)F)CO

[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and a hydroxymethyl group. This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, making them more effective in various applications, particularly in pharmaceuticals.

[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol can undergo several chemical transformations. Key reactions include:

  • Formation of Esters: The alcohol functionality can react with acid chlorides or anhydrides to form esters, which are useful intermediates in organic synthesis. For example, reacting with p-toluenesulfonyl chloride in the presence of triethylamine yields [1-Methyl-2-(trifluoromethyl)cyclopropyl]methyl 4-methylbenzenesulfonate .
  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by various electrophiles, enhancing the compound's versatility in synthetic applications .

Cyclopropane derivatives, including [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol, have been studied for their biological activities. These compounds are noted for a broad spectrum of biological effects, including:

  • Antimicrobial Properties: Some cyclopropane derivatives exhibit activity against various bacterial strains, potentially serving as leads for new antibiotics .
  • Enzyme Inhibition: Certain derivatives can inhibit important enzymes, such as monoamine oxidase, which is relevant in neuropharmacology and the treatment of depression .

The synthesis of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol typically involves several steps:

  • Starting Materials: Common precursors include cyclopropane derivatives and trifluoromethylating agents.
  • Reagents and Conditions: The synthesis often utilizes reagents like triethylamine and dichloromethane under inert atmospheres to minimize side reactions. For instance, one method involves the reaction of (1-(trifluoromethyl)cyclopropyl)methanol with p-toluenesulfonyl chloride to yield sulfonate esters .
  • Purification: Post-reaction purification is usually performed using silica gel chromatography to isolate the desired product effectively.

The unique structural characteristics of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol lend it to various applications:

  • Pharmaceuticals: Due to its biological activity, this compound may be explored as a scaffold for developing new therapeutic agents targeting bacterial infections or neurological disorders .
  • Chemical Synthesis: Its functional groups allow it to serve as a versatile building block in organic synthesis, particularly in creating more complex molecules.

Interaction studies involving [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol focus on its effects on biological systems:

  • Binding Affinity: Research has shown that cyclopropane derivatives can bind to target proteins or enzymes, influencing their activity. For instance, studies on enzyme inhibition mechanisms have highlighted how modifications in cyclopropane structures affect binding affinity and selectivity .
  • Metabolic Pathways: Understanding how this compound interacts with metabolic enzymes can provide insights into its pharmacokinetics and potential toxicity.

Several compounds share structural similarities with [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-MethylcyclopropanemethanolCyclopropane ring with methyl alcoholAntimicrobial properties
1-TrifluoromethylcyclobutanolCyclobutane ring with trifluoromethyl groupNeuroactive properties
3-Trifluoromethyl-1-cyclobutylethanolCyclobutane with alcohol functionalityPotential anti-inflammatory effects

Uniqueness of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol

What sets [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol apart from these similar compounds is its specific trifluoromethyl substitution at the cyclopropane position combined with a hydroxymethyl group. This combination enhances its lipophilicity and may improve its interaction with biological targets compared to other cyclopropane derivatives.

The synthesis and modification of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol relies on strategic functional group interconversion approaches that exploit the unique reactivity of both the cyclopropane ring system and the trifluoromethyl substituent [1] [2]. These strategies enable the transformation of readily available starting materials into the target compound through well-established organic transformations [3] [4]. The presence of the trifluoromethyl group significantly influences the electronic properties of the cyclopropane system, requiring careful consideration of reaction conditions and mechanistic pathways [5] [6].

Reductive Amination of Cyclopropane Carboxylic Acid Derivatives

Reductive amination represents a powerful methodology for accessing [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol through the strategic reduction of cyclopropane carboxylic acid derivatives [3] [4]. This approach involves the initial formation of an amide intermediate followed by selective reduction to yield the desired alcohol product [7] [8]. The reaction proceeds through a well-defined mechanism involving phenylsilane as the reducing agent and zinc acetate as the catalyst under thermal conditions [3] [4].

The general procedure involves heating a solution of the carboxylic acid derivative in anhydrous toluene at reflux temperature with phenylsilane and an appropriate amine substrate [3]. Following complete amidation, zinc acetate catalyst and additional phenylsilane are added to effect the reduction phase [3] [4]. The reaction mixture is maintained at reflux for an extended period to ensure complete conversion to the alcohol product [3].

Research findings demonstrate that cyclopropane carboxylic acid derivatives undergo efficient reductive amination under optimized conditions [3] [4]. When cyclopropanecarboxylic acid is treated with N-methyl-N-(2-pyridin-4-ylethyl)amine in the presence of phenylsilane and zinc acetate catalyst, the corresponding product is obtained in 65% yield after 16 hours at 110°C [3]. The reaction tolerates the presence of trifluoromethyl substituents, with trifluoromethylcyclopropanecarboxylic acid derivatives providing yields ranging from 45% to 93% depending on the specific substrate and reaction conditions [9] [5].

Table 1: Reductive Amination Conditions for Cyclopropane Carboxylic Acid Derivatives

SubstrateAmineTemperature (°C)Yield (%)CatalystSolventReaction Time (h)
Cyclopropanecarboxylic acidN-methyl-N-(2-pyridin-4-ylethyl)amine11065Zinc acetate (10 mol%)Toluene16
Benzoic acidBenzylamine11075Zinc acetate (10 mol%)Toluene16
4-Fluorobenzoic acidMorpholine11067Zinc acetate (10 mol%)Toluene16
Trifluoromethylcyclopropanecarboxylic acidVarious primary amines11045-93Zinc acetate (10 mol%)Toluene16

The mechanism proceeds through initial amide formation between the carboxylic acid and amine, followed by selective reduction of the amide carbonyl group [4] [8]. The zinc acetate catalyst facilitates the reduction process by coordinating to the carbonyl oxygen and activating the carbon center toward hydride attack [4]. Phenylsilane serves as the hydride source, delivering nucleophilic hydride to the electrophilic carbonyl carbon [3] [4]. This methodology provides excellent functional group tolerance and enables the preparation of complex cyclopropyl alcohol derivatives [4] [8].

Alternative reducing agents have been explored for cyclopropane carboxylic acid reduction, with lithium aluminum hydride showing particular efficacy [10] [11]. When 1-trifluoromethylcyclopropanecarboxylic acid is treated with lithium aluminum hydride in tetrahydrofuran at 40°C, the corresponding alcohol is obtained in 91% yield after 14 hours [9] [10]. The reaction requires careful control of temperature and stoichiometry to prevent over-reduction or ring-opening reactions [10] [11].

Table 2: Lithium Aluminum Hydride Reduction Conditions

Starting MaterialReducing AgentEquivalentsSolventTemperature (°C)Yield (%)Reaction Time (h)
1-Trifluoromethylcyclopropanecarboxylic acidLithium aluminum hydride2.0Tetrahydrofuran409114
Cyclopropanecarboxylic acidLithium aluminum hydride1.5Diethyl ether0851
Benzoic acidLithium aluminum hydride2.0Tetrahydrofuran25934
Ethyl cyclopropanecarboxylateLithium aluminum hydride1.2Tetrahydrofuran0882

Nucleophilic Displacement of Tosylate Intermediates

Nucleophilic displacement of tosylate intermediates provides an alternative route for functional group interconversion in the synthesis of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol [12] [13]. This strategy involves the initial conversion of the alcohol functionality to a tosylate ester, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions [13] [14]. The tosylate intermediate enables the introduction of various functional groups through displacement with appropriate nucleophiles [12] [14].

The preparation of tosylate intermediates typically involves treatment of the corresponding alcohol with tosyl chloride in the presence of a suitable base [9] [13]. For [1-(Trifluoromethyl)cyclopropyl]methanol, reaction with tosyl chloride, triethylamine, and 4-dimethylaminopyridine in dichloromethane at 25°C provides the tosylate ester in 64% yield after 15 hours [9]. The reaction conditions must be carefully controlled to prevent side reactions, particularly with electron-deficient substrates containing trifluoromethyl groups [15].

Table 3: Tosylate Formation Conditions

AlcoholTosylating AgentBaseSolventTemperature (°C)Yield (%)Reaction Time (h)
[1-(Trifluoromethyl)cyclopropyl]methanolTosyl chloride4-Dimethylaminopyridine/TriethylamineDichloromethane256415
Benzyl alcoholTosyl chloridePyridineDichloromethane0922
CyclohexanolTosyl chloridePyridineDichloromethane25894
tert-ButanolTosyl chloridePyridineDichloromethane25756

Once formed, tosylate intermediates undergo nucleophilic displacement reactions through the SN2 mechanism [13] [14]. The reaction proceeds with inversion of configuration at the carbon center bearing the tosylate leaving group [13]. Primary cyclopropyl tosylates show good reactivity toward nucleophilic displacement, with chloride ion displacement occurring in yields of 50-85% at room temperature in dimethylformamide solvent [12] [15]. Secondary tosylates require elevated temperatures but still provide good yields of displacement products [16].

Research demonstrates that electron-withdrawing groups such as trifluoromethyl substituents enhance the reactivity of tosylate intermediates toward nucleophilic displacement [15]. The electron-deficient nature of the cyclopropane ring system activated by the trifluoromethyl group facilitates nucleophilic attack and departure of the tosylate leaving group [15]. Various nucleophiles including halides, alkoxides, and nitrogen-centered nucleophiles participate in these displacement reactions [12] [14].

Table 4: Nucleophilic Displacement of Tosylate Intermediates

SubstrateNucleophileTemperature (°C)Yield (%)Reaction TypeSolventReaction Time (h)
Primary cyclopropyl tosylateChloride ion2550-85SN2Dimethylformamide2-6
Secondary cyclopropyl tosylateMethoxide ion8070-90SN2Methanol4-8
Benzyl tosylateIodide ion2585SN2Acetone12
4-Nitrobenzyl tosylateChloride ion2595SN2Dichloromethane4

The mechanism involves backside attack of the nucleophile on the carbon atom bearing the tosylate group, leading to simultaneous bond formation and breaking [14]. The reaction rate depends on the nucleophilicity of the attacking species and the electrophilicity of the substrate [14]. Stronger nucleophiles such as iodide and methoxide provide faster reaction rates compared to weaker nucleophiles like chloride [12] [14]. The steric environment around the reaction center also influences the displacement rate, with less hindered substrates reacting more rapidly [16].

Dichloromethane vs. Tetrahydrofuran Solvent Systems

The selection between dichloromethane and tetrahydrofuran as reaction media for [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol synthesis involves comprehensive evaluation of multiple performance parameters. Research has demonstrated that both solvents exhibit excellent compatibility with cyclopropanation reactions, though they differ significantly in their physicochemical properties and reaction outcomes [3] [4].

Dichloromethane Performance Characteristics

Dichloromethane emerges as a superior solvent for many cyclopropanation reactions involving trifluoromethyl-substituted substrates. Studies have shown that dichloromethane provides conversion rates of approximately 88% within six hours when used as the sole reaction medium [3]. The solvent's moderate polarity (dielectric constant of 9.1) and low boiling point of 40°C facilitate effective temperature control while maintaining adequate solvation of both reactants and catalysts [5]. Importantly, dichloromethane demonstrates excellent compatibility with zinc-copper couples commonly employed in Simmons-Smith cyclopropanation reactions [6].

The effectiveness of dichloromethane in cyclopropanation reactions stems from its non-basic nature, which prevents interference with electrophilic zinc carbenoid species [6]. Research indicates that dichloromethane supports high diastereoselectivity ratios of 92:8 in cyclopropanation reactions, making it particularly valuable for stereoselective synthesis of trifluoromethyl-substituted cyclopropanes [7]. The solvent's limited water solubility (2.0%) enables clean phase separations during workup procedures, thereby simplifying product isolation [8].

Tetrahydrofuran Solvent Properties

Tetrahydrofuran demonstrates comparable or superior performance in certain cyclopropanation applications. Experimental data reveals that tetrahydrofuran achieves conversion rates of 93% under identical reaction conditions, representing a 5% improvement over dichloromethane [3]. The higher boiling point of tetrahydrofuran (66°C) permits reactions to proceed at elevated temperatures when necessary, potentially accelerating reaction rates for sluggish substrates [9].

The coordinating ability of tetrahydrofuran provides additional stabilization for organometallic intermediates. Studies have documented that n-butyllithium exhibits a half-life of 70 minutes at 35°C in 2-methyltetrahydrofuran compared to only 10 minutes in standard tetrahydrofuran, indicating superior stabilization of reactive organometallic species [8]. This enhanced stability translates to improved yields in reactions involving organolithium or Grignard reagents as intermediates in the synthesis pathway.

Comparative Solvent Performance Analysis

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantWater Solubility (%)Flash Point (°C)Cyclopropanation Efficiency
Dichloromethane (DCM)401.329.102.0-18High
Tetrahydrofuran (THF)660.897.30Infinite-14High
2-Methyltetrahydrofuran800.866.904.1-11Very High
Toluene1110.872.400.054Moderate
Dimethylformamide (DMF)1530.9438.25Miscible58Variable
Dimethyl sulfoxide (DMSO)1891.0947.00Miscible95Variable

Systematic studies have revealed that solvent mixtures often outperform individual solvents. A 1:1 dichloromethane:tetrahydrofuran mixture achieves 95% conversion rates with enhanced diastereoselectivity (94:6) and reduced reaction times of four hours [3]. This synergistic effect results from combining dichloromethane's non-coordinating properties with tetrahydrofuran's stabilizing effects on reactive intermediates.

The 2-methyltetrahydrofuran variant has emerged as an particularly effective alternative, demonstrating 96% conversion rates with reaction times reduced to 3.5 hours [8] [10]. This bio-derived solvent offers improved extraction efficiency, better phase separation characteristics, and enhanced yields in Grignard reactions compared to both dichloromethane and standard tetrahydrofuran [10]. The reduced water solubility of 2-methyltetrahydrofuran (4.1% versus infinite for tetrahydrofuran) facilitates superior product recovery and purification procedures [8].

Environmental and Safety Considerations

Recent regulatory developments have significantly impacted solvent selection criteria. The Environmental Protection Agency has classified dichloromethane as posing unreasonable risk to human health, implementing stringent workplace chemical protection programs for laboratory use [11]. These restrictions necessitate enhanced ventilation systems, continuous monitoring, and specialized personal protective equipment when employing dichloromethane in synthetic procedures [11].

Tetrahydrofuran presents distinct safety challenges, particularly its propensity to form explosive peroxides upon exposure to air and light [9]. Regular peroxide testing and proper storage under inert atmospheres become essential safety requirements. However, tetrahydrofuran avoids the carcinogenic concerns associated with dichloromethane exposure [11].

Low-Temperature Kinetic Control in Cyclopropanation

Temperature control represents a fundamental parameter governing reaction efficiency and selectivity in cyclopropanation reactions leading to [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol. The relationship between temperature and reaction outcomes involves complex interplay between kinetic and thermodynamic control regimes, significantly affecting product distribution and stereochemical outcomes [12] [13].

Kinetic Control Mechanisms at Low Temperatures

Low-temperature conditions (0°C to -78°C) promote kinetic control by favoring formation of products through pathways with lower activation energies rather than thermodynamically stable products [12]. Research has demonstrated that cyclopropanation reactions conducted at 0°C achieve optimal yields of 81% while maintaining excellent diastereoselectivity (>20:1) [13]. This temperature regime allows sufficient reaction rates while preventing unwanted side reactions and product decomposition.

The kinetic isotope effect becomes particularly pronounced at low temperatures. Studies indicate that deuterium substitution at metabolically labile positions reduces clearance rates by 2-3 fold in temperature-controlled environments . This effect proves advantageous when synthesizing stable isotope-labeled versions of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol for mechanistic studies or pharmaceutical applications.

Temperature-Dependent Reaction Kinetics

Systematic temperature studies reveal that reaction rate constants follow Arrhenius behavior with apparent activation energies of approximately 70 millielectron volts (1.6 kilocalories per mole) for charge separation processes [15]. The temperature dependence of cyclopropanation rates demonstrates approximately sixfold rate enhancement upon warming from 180 Kelvin to 298 Kelvin [15].

Temperature (°C)Reaction Rate Constant (relative)Product Yield (%)Selectivity (major:minor)Substrate StabilityControl Type
-780.145>20:1ExcellentKinetic
-300.362>20:1ExcellentKinetic
01.081>20:1ExcellentKinetic
252.17515:1GoodMixed
504.8688:1FairMixed
8012.5554:1PoorThermodynamic
10028.2422:1PoorThermodynamic
15089.5281:1Very PoorThermodynamic

Experimental investigations have established that cyclopropyl organometallic intermediates remain stable for over two hours at temperatures up to 0°C [16]. However, significant decomposition occurs at 25°C, with product yields decreasing by half after approximately 45 minutes of exposure [16]. This temperature sensitivity necessitates careful thermal management throughout the synthetic sequence.

Thermodynamic vs. Kinetic Product Distribution

The transition from kinetic to thermodynamic control occurs gradually as temperature increases above 25°C. At elevated temperatures (80°C and above), thermodynamic control predominates, favoring formation of the most stable products rather than those formed through the fastest reaction pathways [12] [17]. This shift typically results in decreased selectivity and altered stereochemical outcomes.

Research has documented that cyclopropane thermal isomerization becomes significant at temperatures exceeding 400 Kelvin, with rate constants following the expression log₁₀(k/s⁻¹) = 15.60 - 65.70 kilocalories per mole/(2.303RT) [18]. This thermal instability limits the upper temperature bounds for synthetic procedures targeting [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol.

Optimization Strategies for Temperature Control

Optimal reaction conditions typically involve initial low-temperature treatment followed by controlled warming. Studies demonstrate that reducing reaction temperature to 0°C leads to desired cyclopropane formation in 81% yield while preserving excellent diastereoselectivity [13]. This approach maximizes kinetic selectivity while maintaining practical reaction rates.

Temperature programming strategies have proven effective for complex multi-step sequences. Research indicates that sequential temperature control, involving initial reagent mixing at -78°C followed by gradual warming to 0°C over several hours, optimizes both conversion efficiency and product selectivity [16]. Such protocols prevent rapid temperature fluctuations that can trigger decomposition pathways.

Solvent-Temperature Interactions

The effectiveness of temperature control depends critically on solvent choice. Dichloromethane's low boiling point (40°C) limits maximum reaction temperatures but provides excellent heat transfer properties for precise temperature control [5]. Tetrahydrofuran's higher boiling point (66°C) permits broader temperature ranges while maintaining liquid-phase conditions [9].

Recent developments in continuous-flow synthesis have enabled superior temperature control compared to batch processes. Flow systems allow rapid heating and cooling with precise temperature gradients, minimizing exposure time at elevated temperatures that could promote decomposition [19]. These technologies prove particularly valuable for temperature-sensitive trifluoromethyl-substituted cyclopropane synthesis.

Activation Energy Considerations

The apparent activation energies for cyclopropanation reactions involving trifluoromethyl substituents typically range from 60-80 kilocalories per mole, significantly higher than simple alkyl-substituted analogs [18]. This elevated energy barrier necessitates careful balance between reaction temperature and selectivity requirements. Lower temperatures favor kinetic control but may result in incomplete conversion, while higher temperatures accelerate reactions but compromise selectivity.

Computational studies suggest that trifluoromethyl groups stabilize transition states through hyperconjugation effects, potentially lowering activation barriers for specific reaction pathways [20]. However, experimental validation of these theoretical predictions requires systematic temperature-dependent kinetic studies under controlled conditions.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

154.06054939 g/mol

Monoisotopic Mass

154.06054939 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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